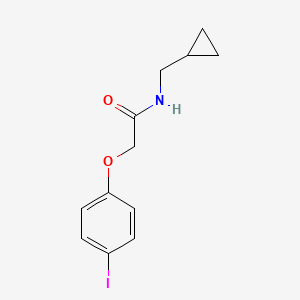

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to an acetamide moiety, and a 4-iodophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide typically involves the reaction of cyclopropylmethylamine with 4-iodophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The iodine atom in the phenoxy group can be oxidized to form iodoarenes.

Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a phenol derivative.

Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles like alkyl halides or aryl halides, along with a base, are used for substitution reactions.

Major Products Formed:

Oxidation: Iodoarenes

Reduction: Phenol derivatives

Substitution: Alkyl or aryl-substituted phenol derivatives

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The iodophenyl group can undergo nucleophilic substitution reactions, making it useful for introducing other functional groups.

- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or ketones and reduced to yield amines or alcohols.

| Reaction Type | Example Reaction | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate oxidation | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride reduction | Amines or alcohols |

| Substitution | Nucleophilic substitution with azides | Azido derivatives |

Biology

This compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its interaction with biological targets is facilitated by the electrophilic nature of the cyano group and the halogen bonding capability of the iodophenyl group. This compound shows promise in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Biological Activity : Preliminary studies suggest potential anti-cancer and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound can target cancer-associated kinases such as Polo-like kinase 1 (Plk1), which is upregulated in various cancers .

- Neuropsychiatric Disorders : Compounds similar to this compound have shown efficacy in treating conditions like schizophrenia and depression by modulating serotonergic receptor activity .

Case Studies

- Anticancer Activity : A study focusing on Polo-like kinase inhibitors demonstrated that modifications to the structure of this compound enhanced its potency against cancer cell lines. The results indicated a significant reduction in cell proliferation at micromolar concentrations .

- Neuropsychiatric Applications : Research involving nonpeptide antagonists for neuropeptide receptors highlighted the potential use of compounds similar to this compound in treating schizophrenia and anxiety disorders, showing promise in preclinical models .

Mecanismo De Acción

The mechanism by which N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

N-(cyclopropylmethyl)glycine

N-(cyclopropylmethyl)propan-1-amine

N-(cyclopropylmethyl)phenylacetamide

Uniqueness: N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide is unique due to its specific structural features, such as the presence of the iodine atom and the phenoxy group

Actividad Biológica

N-(Cyclopropylmethyl)-2-(4-iodophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14INO2

- Molecular Weight : 301.15 g/mol

- Structural Features :

- Cyclopropyl group

- Iodophenoxy moiety

- Acetamide functional group

The unique structure of this compound suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

This compound is believed to exert its biological effects through the following mechanisms:

- Receptor Modulation : The iodophenoxy group may facilitate binding to specific receptors, influencing signaling pathways associated with cellular responses.

- Enzyme Inhibition : The acetamide moiety can interact with active site residues of target enzymes, potentially inhibiting their activity and altering metabolic processes.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro Studies : this compound was tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutics.

- Mechanism : It may induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties:

- Bacterial Inhibition : In vitro assays showed effective inhibition against Gram-positive and Gram-negative bacteria.

- Potential Applications : Its structure suggests it could be developed as a novel antimicrobial agent.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored:

- Cytokine Modulation : Studies indicate that this compound may reduce the production of pro-inflammatory cytokines in cellular models.

- Animal Models : In vivo experiments demonstrated a reduction in inflammation markers, suggesting therapeutic potential for inflammatory diseases.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on human breast cancer cell lines (MCF7):

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, this compound was tested for its ability to inhibit bacterial growth:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Findings : The compound showed comparable inhibition zones to ampicillin, indicating significant antimicrobial activity.

| Pathogen | Inhibition Zone (mm) | Control (Ampicillin) (mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 15 | 17 |

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-10-3-5-11(6-4-10)16-8-12(15)14-7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIQFXJXHOTAPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)COC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.